molecular formula C7H15NOS B13582581 2-(1,4-Oxazepan-2-yl)ethane-1-thiol

2-(1,4-Oxazepan-2-yl)ethane-1-thiol

Cat. No.: B13582581
M. Wt: 161.27 g/mol
InChI Key: KLMYARVVGMYEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Oxazepan-2-yl)ethane-1-thiol is a chemical compound characterized by the presence of an oxazepane ring and a thiol group The oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom, while the thiol group consists of a sulfur atom bonded to a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-2-yl)ethane-1-thiol typically involves the formation of the oxazepane ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The thiol group can then be introduced through nucleophilic substitution reactions using thiol-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-2-yl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1,4-Oxazepan-2-yl)ethane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-2-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group and the oxazepane ring. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The oxazepane ring may also interact with specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxazepan-2-yl)ethane-1-thiol is unique due to the combination of the oxazepane ring and the thiol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(1,4-oxazepan-2-yl)ethanethiol

InChI

InChI=1S/C7H15NOS/c10-5-2-7-6-8-3-1-4-9-7/h7-8,10H,1-6H2

InChI Key

KLMYARVVGMYEOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(OC1)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.